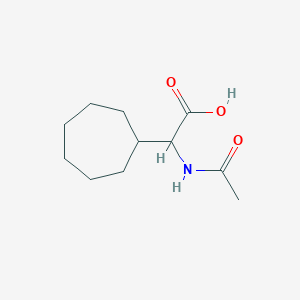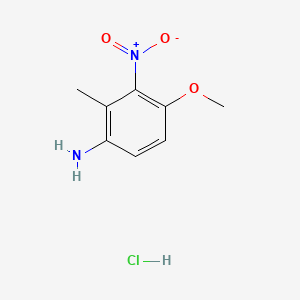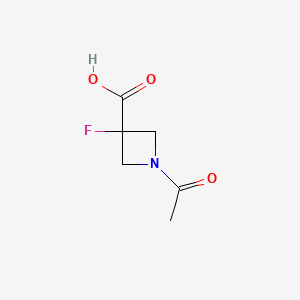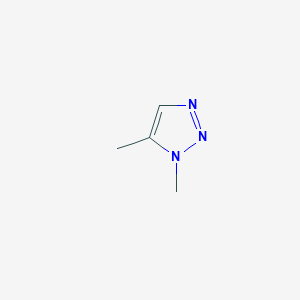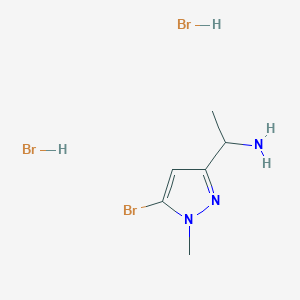
1-(5-bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrobromide is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a bromine atom at the 5-position and a methyl group at the 1-position of the pyrazole ring, along with an ethanamine group at the 3-position. The dihydrobromide salt form enhances its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrobromide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclocondensation reaction involving hydrazine and a 1,3-dicarbonyl compound. For instance, the reaction of hydrazine hydrate with 3-bromo-2-butanone can yield 5-bromo-1-methyl-1H-pyrazole.
Introduction of the Ethanamine Group: The ethanamine group can be introduced through a nucleophilic substitution reaction. For example, reacting 5-bromo-1-methyl-1H-pyrazole with ethylamine in the presence of a base can yield 1-(5-bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-amine.
Formation of the Dihydrobromide Salt: The final step involves converting the free base into its dihydrobromide salt by reacting it with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(5-bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group at the 1-position can be oxidized to form a carboxyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The pyrazole ring can be reduced to form pyrazoline derivatives using reducing agents like sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide), solvents (e.g., ethanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water).
Reduction: Reducing agents (e.g., sodium borohydride), solvents (e.g., methanol).
Major Products
Substitution: Various substituted pyrazoles.
Oxidation: Carboxylated pyrazoles.
Reduction: Pyrazoline derivatives.
Scientific Research Applications
1-(5-bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a ligand in the study of enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-(5-bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrobromide involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
3-bromo-1-methyl-1H-pyrazole: Similar structure but lacks the ethanamine group.
5-bromo-1-isopropyl-1H-pyrazole: Similar structure but has an isopropyl group instead of a methyl group.
4-bromo-1-methyl-1H-pyrazole: Similar structure but the bromine atom is at the 4-position.
Uniqueness
1-(5-bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrobromide is unique due to the presence of both the bromine atom and the ethanamine group, which confer specific chemical reactivity and biological activity. The dihydrobromide salt form also enhances its solubility and stability, making it suitable for various applications.
Properties
Molecular Formula |
C6H12Br3N3 |
|---|---|
Molecular Weight |
365.89 g/mol |
IUPAC Name |
1-(5-bromo-1-methylpyrazol-3-yl)ethanamine;dihydrobromide |
InChI |
InChI=1S/C6H10BrN3.2BrH/c1-4(8)5-3-6(7)10(2)9-5;;/h3-4H,8H2,1-2H3;2*1H |
InChI Key |
UKELIVBWAOGDPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN(C(=C1)Br)C)N.Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-bromo-4-{[(tert-butoxy)carbonyl]amino}pyridine-2-carboxylate](/img/structure/B13508120.png)
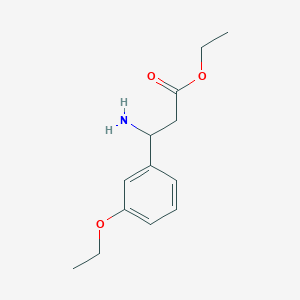
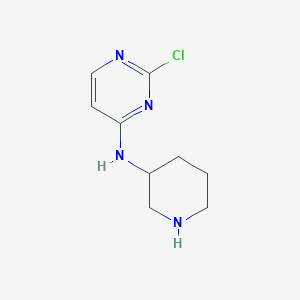
aminehydrochloride](/img/structure/B13508152.png)
![N-methyl-N-[2-(methylamino)propyl]acetamide hydrochloride](/img/structure/B13508156.png)
![rac-(5R,9R)-9-hydroxy-2-oxa-7-azaspiro[4.5]decan-6-one](/img/structure/B13508157.png)

![2,3-Dibromo-5-Boc-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13508171.png)
![6-Ethynyl-5-azaspiro[2.4]heptane](/img/structure/B13508174.png)
